Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate
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Overview
Description
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate is a chemical compound with the molecular formula C12H15N3O7 and a molecular weight of 313.2634 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of tert-butyl 2,4-dinitrophenoxy(methyl)carbamate involves several steps. One common method includes the reaction of 2,4-dinitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dinitrophenoxy(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Tert-butyl 2,4-dinitrophenoxy(methyl)carbamate can be compared with other similar compounds, such as:
Tert-butyl N-(2,4-dinitrophenyl)carbamate: This compound has a similar structure but lacks the methyl group on the carbamate moiety.
Tert-butyl 2,4-dinitrophenyl ether: This compound is structurally related but does not contain the carbamate functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H15N3O7 |
---|---|
Molecular Weight |
313.26 g/mol |
IUPAC Name |
tert-butyl N-(2,4-dinitrophenoxy)-N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O7/c1-12(2,3)21-11(16)13(4)22-10-6-5-8(14(17)18)7-9(10)15(19)20/h5-7H,1-4H3 |
InChI Key |
MAFDAUVPESQXMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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